molecular formula C19H14N2O B10810373 2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol

2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol

Cat. No.: B10810373
M. Wt: 286.3 g/mol
InChI Key: MJUPAMSRKDJYGS-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a pyrazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated ketone. For instance, phenylhydrazine can react with 1,3-diphenylprop-2-en-1-one to form 5-phenyl-1H-pyrazole.

  • Coupling with Naphthol: : The synthesized pyrazole is then coupled with naphthol. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrazole ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro-pyrazole derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism by which 2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol exerts its effects involves:

    Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation.

    Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenyl-1H-pyrazol-3-yl)phenol: Similar structure but with a phenol group instead of a naphthol group.

    5-phenyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a naphthol group.

Uniqueness

2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol is unique due to its combination of a naphthalene ring with a pyrazole ring, providing a distinct electronic structure and reactivity profile. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPAMSRKDJYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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